

3-Bromo-8-methoxyquinoline: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-8-methoxyquinoline**

Cat. No.: **B1373899**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **3-Bromo-8-methoxyquinoline**, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and potential as a scaffold for novel therapeutic agents, grounded in authoritative scientific literature.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.^[1] Its versatile chemical nature and ability to interact with various biological targets have made it a cornerstone in the development of therapeutics for a wide range of diseases. The introduction of a bromine atom at the 3-position, combined with a methoxy group at the 8-position, endows **3-Bromo-8-methoxyquinoline** with a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of diverse compound libraries.^[1]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of **3-Bromo-8-methoxyquinoline** is fundamental for its application in research and development.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrNO	[2]
Molecular Weight	238.08 g/mol	[3]
CAS Number	103030-27-9	[3]
IUPAC Name	3-bromo-8-methoxyquinoline	[4]
SMILES	COc1=CC=CC2=CC(=CN=C2)Br	[2]
InChI Key	JRNNNNZZQALLGQU-UHFFFAOYSA-N	[2]
Predicted XlogP	2.5	[2]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **3-Bromo-8-methoxyquinoline** is not extensively documented in publicly available literature, its synthesis can be approached through established methods for the regioselective bromination of quinoline derivatives. The following section outlines a plausible synthetic strategy and methods for its characterization.

Synthetic Approach: Regioselective Bromination

The synthesis of **3-Bromo-8-methoxyquinoline** can be envisioned to start from 8-methoxyquinoline. Direct bromination of 8-methoxyquinoline has been reported to yield 5-bromo-8-methoxyquinoline as the major product.[\[5\]](#) Achieving substitution at the 3-position may require a more strategic approach, potentially involving the use of specific brominating agents and reaction conditions that favor this regioselectivity.

Alternatively, a multi-step synthesis starting from a pre-functionalized aniline or through a Skraup synthesis with a brominated precursor could be employed to control the position of bromination.

A general protocol for the bromination of an 8-substituted quinoline is provided below, which can be adapted and optimized for the synthesis of the target compound.

Experimental Protocol: Bromination of an 8-Substituted Quinoline

Materials:

- 8-Substituted quinoline (e.g., 8-methoxyquinoline)
- Bromine (Br_2) or N-Bromosuccinimide (NBS)
- Appropriate solvent (e.g., Chloroform, Acetic Acid)
- Sodium bicarbonate solution (5%)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve the 8-substituted quinoline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the cooled solution with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired bromo-substituted quinoline isomer.[5][6]

Spectroscopic Characterization

The structural elucidation of **3-Bromo-8-methoxyquinoline** relies on standard spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine (C-3) will be significantly influenced by the halogen.
- Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M^+) and an $(\text{M}+2)^+$ peak of nearly equal intensity, which is the isotopic signature of a bromine-containing compound.[2]

Reactivity and Derivatization: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 3-position of **3-Bromo-8-methoxyquinoline** serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds, enabling the synthesis of 3-aryl and 3-heteroaryl quinolines.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of **3-Bromo-8-methoxyquinoline**

Materials:

- 3-Bromo-8-methoxyquinoline**
- Aryl or heteroaryl boronic acid

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
- Round-bottom flask
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a round-bottom flask, add **3-Bromo-8-methoxyquinoline** (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-8-methoxyquinoline.[\[1\]](#)[\[7\]](#)

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 3-Aryl-8-methoxyquinolines.

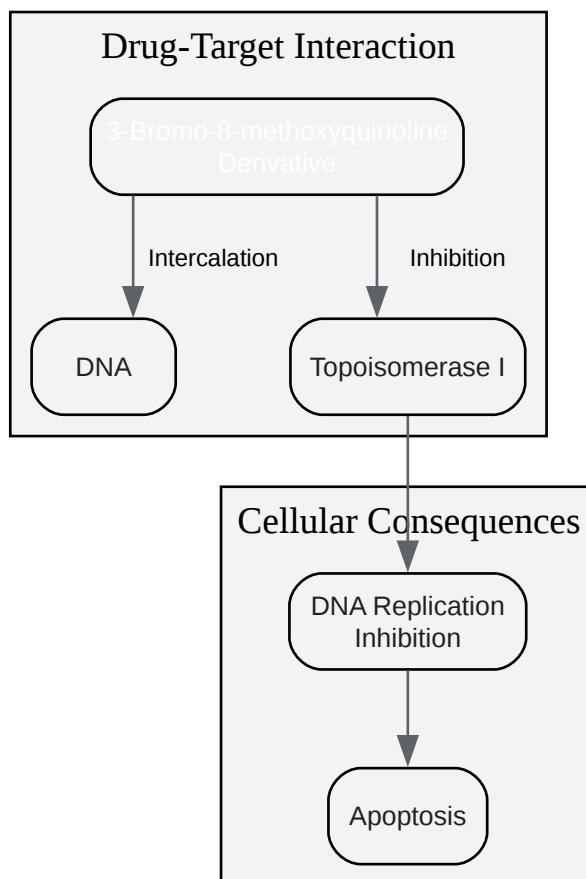
Biological Activity and Therapeutic Potential

While specific biological data for **3-Bromo-8-methoxyquinoline** is not yet widely published, the broader class of brominated and methoxy-substituted quinolines has demonstrated significant potential as anticancer agents.[6]

Anticancer Activity of Related Compounds

Studies on various brominated methoxyquinoline derivatives have revealed potent antiproliferative activity against a range of cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma).[6] Some of these compounds have been shown to induce apoptosis and inhibit human topoisomerase I, a critical enzyme in DNA replication and repair.[6]

Table of Anticancer Activity of Representative Brominated Quinolines


Compound	Cancer Cell Line	IC ₅₀	Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	HeLa	5.45-9.6 µg/mL	[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	HT29	5.45-9.6 µg/mL	[1]
6,8-dibromo-5-nitroquinoline	C6	50.0 µM	[1]
6,8-dibromo-5-nitroquinoline	HT29	26.2 µM	[1]
6,8-dibromo-5-nitroquinoline	HeLa	24.1 µM	[1]

These findings strongly suggest that **3-Bromo-8-methoxyquinoline** is a promising scaffold for the development of novel anticancer agents. Its derivatization at the 3-position via reactions like the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Proposed Mechanism of Action

The anticancer activity of many quinoline derivatives is attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes. The planar quinoline ring system facilitates stacking between DNA base pairs, while substituents can interact with the enzyme or the DNA backbone, leading to the stabilization of the enzyme-DNA cleavage complex and ultimately, cell death.

Diagram: Proposed Anticancer Mechanism

[Click to download full resolution via product page](#)

Caption: Inhibition of Topoisomerase I by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- **3-Bromo-8-methoxyquinoline** derivative (test compound)
- DMSO (vehicle control)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

[1]

Conclusion and Future Directions

3-Bromo-8-methoxyquinoline is a valuable heterocyclic building block with significant potential in drug discovery and development. Its strategic substitution pattern allows for versatile derivatization, particularly through palladium-catalyzed cross-coupling reactions, to generate libraries of novel compounds. The demonstrated anticancer activity of related brominated methoxyquinolines provides a strong rationale for the exploration of **3-Bromo-8-methoxyquinoline** derivatives as potential therapeutic agents. Future research should focus on the development of efficient and regioselective synthetic routes to this compound, followed

by a systematic exploration of its derivatization and the biological evaluation of the resulting analogues to identify lead compounds for further preclinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 3-bromo-8-methoxyquinoline (C₁₀H₈BrNO) [pubchemlite.lcsb.uni.lu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-bromo-8-methoxy-2-methylquinolin-4(1H)-one | C₁₁H₁₀BrNO₂ | CID 806292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [3-Bromo-8-methoxyquinoline: A Technical Guide for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373899#3-bromo-8-methoxyquinoline-pubchem-entry-and-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com